2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile
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Overview
Description
2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile typically involves multicomponent reactions (MCRs). One common method is the condensation of aromatic aldehydes with malononitrile and β-ketoesters in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar chromene core structure and exhibit comparable pharmacological properties.
2-amino-4H-pyran-3-carbonitriles: These derivatives have similar functional groups and are used in similar applications.
Uniqueness
The uniqueness of 2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile lies in its combination of functional groups and structural complexity.
Properties
Molecular Formula |
C21H11F12N5O |
---|---|
Molecular Weight |
577.3 g/mol |
IUPAC Name |
2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H11F12N5O/c1-8-5-16(18(22,23)24,19(25,26)27)11(6-34)14(36)38(8)9-2-3-10-13(4-9)39-15(37)12(7-35)17(10,20(28,29)30)21(31,32)33/h2-5H,36-37H2,1H3 |
InChI Key |
KNIUBUBTQBITGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=C(N1C2=CC3=C(C=C2)C(C(=C(O3)N)C#N)(C(F)(F)F)C(F)(F)F)N)C#N)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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